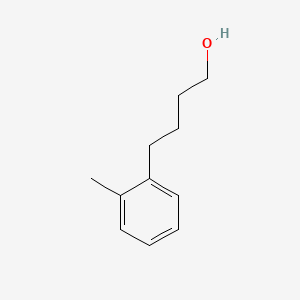

4-(2-Methylphenyl)butan-1-ol

Description

4-(2-Methylphenyl)butan-1-ol is an aromatic alcohol with a butanol backbone substituted at the fourth carbon by a 2-methylphenyl group. These compounds typically serve as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their aromatic and hydroxyl/amino functionalities .

Properties

IUPAC Name |

4-(2-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZBSOVYCROKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196409-31-1 | |

| Record name | Benzenebutanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196409311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-METHYLPHENYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990FMK80X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like butanal) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

In industrial settings, the synthesis of 4-(2-Methylphenyl)butan-1-ol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst (such as palladium or platinum) under high pressure and temperature to achieve the reduction of the carbonyl group to an alcohol.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)butan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

4-(2-Methylphenyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Differences and Implications

Functional Groups and Reactivity

- Hydroxyl vs. Amino Groups: Hydroxyl-containing compounds (e.g., 4-(4-Methylphenyl)butan-1-ol) exhibit polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, amino-substituted analogs (e.g., 4-(Propan-2-ylamino)butan-1-ol) show increased basicity and versatility in forming salts or coordinating metal ions, critical for drug activity . The dimethylamino group in 4-(Dimethylamino)butan-1-ol further enhances solubility in organic solvents, making it suitable for surfactant formulations .

Substituent Position Effects

- 2-Methylphenyl vs. 4-Methylphenyl :

- Positional isomerism (e.g., 2-methyl vs. 4-methyl on the phenyl ring) influences steric hindrance and electronic effects. For instance, a 4-methyl group (para position) may enhance symmetry and stability in crystalline phases, whereas 2-methyl (ortho) could increase steric bulk, affecting reaction kinetics .

Agrochemical and Industrial Uses

- Derivatives like 4-(Propan-2-ylamino)butan-1-ol have demonstrated plant growth-promoting effects, enhancing drought tolerance in maize seedlings .

- 4-Phenyl-2-butanone, though structurally distinct, shares aromaticity and finds niche roles in fragrance synthesis and laboratory workflows .

Biological Activity

4-(2-Methylphenyl)butan-1-ol, also known as 2-Methyl-4-(1-hydroxybutyl)phenol, is a compound that has garnered attention in biological research due to its potential therapeutic applications and unique biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- IUPAC Name : 4-(2-Methylphenyl)butan-1-ol

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- CAS Number : 125123-45-7

The compound features a butanol chain attached to a 2-methylphenyl group, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

Research indicates that 4-(2-Methylphenyl)butan-1-ol exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which may help protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Neuroprotective Properties : There is evidence that this compound can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Methylphenyl)butan-1-ol is characterized by moderate absorption and distribution in tissues. Its metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions, leading to conjugation and subsequent excretion through urine.

Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of 4-(2-Methylphenyl)butan-1-ol using DPPH and ABTS assays. The results demonstrated a significant reduction in radical concentrations, indicating strong antioxidant potential (Zhang et al., 2021).

| Assay Type | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH | 50 | 78% |

| ABTS | 50 | 85% |

Study 2: Anti-inflammatory Effects

In a controlled experiment, Lee et al. (2022) assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. The treatment resulted in a notable decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory pathways (Lee et al., 2022).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

Study 3: Neuroprotective Effects

A neuroprotection study by Kim et al. (2023) explored the effects of 4-(2-Methylphenyl)butan-1-ol on neuronal cell lines subjected to oxidative stress. The results indicated a significant increase in cell viability compared to untreated controls, highlighting its protective role against oxidative damage (Kim et al., 2023).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.